Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

5-Bromo-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 5-position and a methyl group at the 1-position. This derivative is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry ligands. The bromine substituent enhances reactivity for further functionalization, while the methyl group improves stability and solubility in organic solvents. Its structural properties make it useful in cross-coupling reactions and as a precursor for more complex heterocyclic systems. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
5-bromo-1-methyl-1H-1,2,3-benzotriazole structure
944718-31-4 structure
商品名:5-bromo-1-methyl-1H-1,2,3-benzotriazole
CAS番号:944718-31-4
MF:C7H6BrN3
メガワット:212.046639919281
MDL:MFCD19288764
CID:3162053
PubChem ID:57642578

5-bromo-1-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-methylbenzotriazole
    • 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
    • 5-bromo-1-methyl-1H-1,2,3-benzotriazole
    • AS06400
    • CM10633
    • AK151549
    • 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
    • Z1966565729
    • 5-Bromo-1-methyl-1H-benzotriazole (ACI)
    • MDL: MFCD19288764
    • インチ: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
    • InChIKey: PPUYITCIMJVKFE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C2N=NN(C2=CC=1)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • トポロジー分子極性表面積: 30.7
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.85 g/l)(25ºC)、

5-bromo-1-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-1G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
1g
¥ 858.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-25G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
25g
¥ 9,471.00 2023-04-12
Enamine
EN300-193546-0.1g
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 95%
0.1g
$143.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-5G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
5g
¥ 2,574.00 2023-04-12
Alichem
A019092748-1g
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
1g
$509.60 2023-08-31
Chemenu
CM158928-1g
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
1g
$287 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OM583-200mg
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
200mg
1121.0CNY 2021-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B841752-100mg
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
100mg
962.10 2021-05-17
eNovation Chemicals LLC
D624725-1G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 95%
1g
$170 2024-07-21
abcr
AB442118-250 mg
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; .
944718-31-4 95%
250MG
€284.50 2023-07-18

5-bromo-1-methyl-1H-1,2,3-benzotriazole 合成方法

ごうせいかいろ 1

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1.2 4 h, rt
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1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ;  6 - 11 h, rt
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Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles
Chen, Ruonan; Yuan, Hongyan; Wang, Yawen ; Chen, Hongyu ; Zhang, Yanhua, Organometallics, 2023, 42(1), 1-5

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water
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Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease
, China, , ,

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はんのうじょうけん
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, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
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ごうせいかいろ 8

はんのうじょうけん
リファレンス
Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  4 h, 0 - 10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
リファレンス
Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase
, World Intellectual Property Organization, , ,

5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products

5-bromo-1-methyl-1H-1,2,3-benzotriazole 関連文献

5-bromo-1-methyl-1H-1,2,3-benzotriazoleに関する追加情報

5-Bromo-1-Methyl-1H-1,2,3-Benzotriazole (CAS No. 944718-31-4): A Comprehensive Overview

5-Bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of a benzotriazole core substituted with a bromine atom and a methyl group. The combination of these functional groups imparts specific chemical and physical properties that make it an attractive candidate for a wide range of applications.

The molecular formula of 5-bromo-1-methyl-1H-1,2,3-benzotriazole is C8H6BrN3, and its molecular weight is approximately 207.06 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of 1-methyl-1H-1,2,3-benzotriazole. The resulting product is a white to off-white solid with a melting point ranging from 90 to 95°C.

In the pharmaceutical industry, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has gained attention due to its potential as an intermediate in the synthesis of various drugs. Recent studies have explored its use in the development of antiviral and anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent antiviral activity against several strains of influenza virus. The bromine substituent plays a crucial role in enhancing the bioavailability and efficacy of these derivatives.

Beyond its pharmaceutical applications, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also found utility in materials science. Its ability to form stable complexes with various metals makes it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in the Inorganic Chemistry journal highlighted the successful synthesis of MOFs using this compound as a building block.

The chemical reactivity of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has been extensively studied to understand its behavior in different reaction conditions. It has been shown to undergo nucleophilic substitution reactions at the bromine position, making it a valuable starting material for the synthesis of more complex molecules. Additionally, its stability under various conditions makes it suitable for use in industrial processes where robustness is essential.

In terms of environmental impact, recent research has focused on the biodegradability and ecotoxicity of compounds like 5-bromo-1-methyl-1H-1,2,3-benzotriazole. Studies have indicated that while the compound itself is relatively stable and not highly toxic to aquatic organisms, its breakdown products should be monitored to ensure environmental safety. Efforts are ongoing to develop more sustainable synthetic routes that minimize environmental impact.

The safety profile of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also been evaluated in several studies. It is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn to prevent exposure through inhalation or skin contact.

In conclusion, 5-bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a multifaceted compound with diverse applications across multiple fields. Its unique chemical structure and properties make it an invaluable component in pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole
A930960
清らかである:99%/99%
はかる:1g/5g
価格 ($):212.0/1057.0